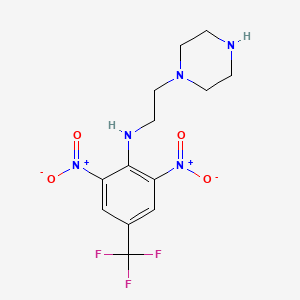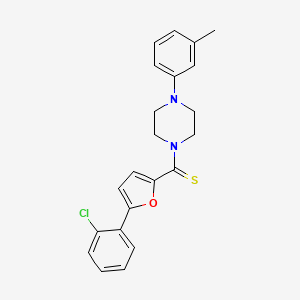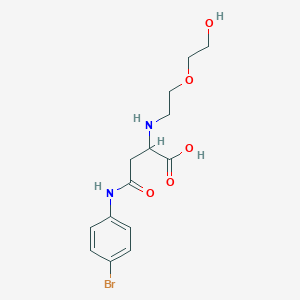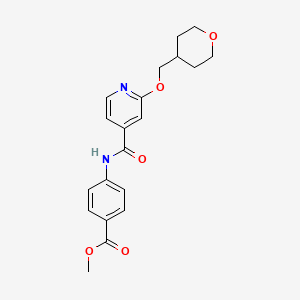
2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline, commonly referred to as 2,6-DNP-TFA, is an organic compound that has been used in various scientific research applications. It is a highly reactive compound, with a high degree of reactivity towards certain substrates. 2,6-DNP-TFA is a useful reagent in organic synthesis, and is used in a wide range of scientific research applications, including drug discovery and development, biochemistry, and materials science.
Applications De Recherche Scientifique
Mechanistic Insights into Dinitroaniline Reactions
The reactions of dinitroaniline herbicides, such as trifluralin and benefin, with nucleophiles have been investigated, highlighting the regioselectivity and stereoelectronic effects. These studies provide mechanistic insights into the formation of Meisenheimer anionic σ-complexes, which are crucial for understanding the behavior of such compounds under various chemical conditions (Annandale, Vanloon, & Buncel, 1998).
Crystallography and Molecular Interactions
Research on fluazinam, a compound with structural similarities, sheds light on its crystal structure and the interactions within. The study reveals the dihedral angle between pyridine and benzene ring planes, and the formation of inversion dimers linked by hydrogen bonds, contributing to a three-dimensional network. This structural knowledge aids in the understanding of molecular properties and reactivity (Jeon, Kim, Lee, & Kim, 2013).
Phytotoxicity and Antimitotic Activity
The screening for phytotoxicity and antimitotic activity of new dinitroaniline derivatives has indicated potential herbicidal properties. This research underscores the role of such compounds in affecting mitotic index and causing cytogenetic disorders, suggesting their applicability in developing new herbicides (Ozheredov, Yemets, Brytsun, Ozheredova, Lozynsky, & Blume, 2009).
Synthon for Isoxazoles and 1,3,5-Triazines
The anionically activated trifluoromethyl group in dinitroaniline derivatives has been utilized as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines. This application highlights the synthetic utility of these compounds in organic chemistry, enabling the development of new materials with potential biological activities (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).
Environmental Degradation Studies
Studies on the ozone treatment of soil contaminated with dinitroaniline derivatives, like aniline and trifluralin, have demonstrated the capability of ozone to rapidly degrade these compounds. This research is vital for environmental science, offering insights into the degradation pathways and the potential for remediation of contaminated sites (Pierpoint, Hapeman, & Torrents, 2003).
Propriétés
IUPAC Name |
2,6-dinitro-N-(2-piperazin-1-ylethyl)-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N5O4/c14-13(15,16)9-7-10(20(22)23)12(11(8-9)21(24)25)18-3-6-19-4-1-17-2-5-19/h7-8,17-18H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJIYFLAFOREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2795934.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B2795937.png)

![Methyl 6-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B2795941.png)
![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2795943.png)
![N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2795945.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2795947.png)
![{1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine](/img/structure/B2795948.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2795951.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2795952.png)


![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2795957.png)